1-(3-Chloropyridin-2-yl)butan-1-one
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Description
1-(3-Chloropyridin-2-yl)butan-1-one is a chemical compound with the molecular formula C9H10ClNO and a molecular weight of 183.64 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-(3-Chloropyridin-2-yl)butan-1-one consists of a butanone group attached to a 3-chloropyridin-2-yl group . The InChI code for this compound is 1S/C9H10ClNO/c1-2-4-8(12)9-7(10)5-3-6-11-9/h3,5-6H,2,4H2,1H3 .Physical And Chemical Properties Analysis
1-(3-Chloropyridin-2-yl)butan-1-one is a liquid at room temperature . Other physical and chemical properties such as boiling point and storage conditions are not specified in the sources I found .Scientific Research Applications
Tautomeric Mixtures and Hydrogen Bonds
Research by Ośmiałowski et al. (2002) delves into the equilibrium of tautomeric mixtures involving compounds similar to 1-(3-Chloropyridin-2-yl)butan-1-one. The study highlights the stabilization of planar, highly conjugated symmetrical enediols through multiple intramolecular hydrogen bonds, revealing insights into the preferred tautomeric forms and their stabilization mechanisms in solution and crystal form (Ośmiałowski et al., 2002).
Hetero-Association with Pyridine
Lomas et al. (2011) investigated the association of non-symmetrical diols, closely related to 1-(3-Chloropyridin-2-yl)butan-1-one, with pyridine. This study provides valuable information on the cooperative effects in these associations, contributing to a better understanding of the molecular interactions in such systems (Lomas et al., 2011).
Structural and Vibrational Studies
Kaya (2016) explored the structural, vibrational, NMR, and quantum chemical properties of flexible imine oximes, which include derivatives related to 1-(3-Chloropyridin-2-yl)butan-1-one. The research emphasizes the conformational behavior and spectroscopic properties of these compounds, offering insights into their potential biological activity and interactions (Kaya, 2016).
Synthesis and Mechanisms in Organic Chemistry
Heasley et al. (2002) described the synthesis and reaction mechanisms involving carbonyl-conjugated, acetylenic ketones, a category that encompasses compounds similar to 1-(3-Chloropyridin-2-yl)butan-1-one. Their work focuses on the addition of halogens and the resulting regioisomers, providing a detailed analysis of the reaction pathways and product stability (Heasley et al., 2002).
Luminescent Properties and Sensor Applications
Li et al. (2019) developed novel optical sensing structures utilizing lanthanide coordination, incorporating derivatives of 1-(3-Chloropyridin-2-yl)butan-1-one. This research highlights the potential of such compounds in creating sensitive and selective sensors for detecting chemical changes, offering a pathway for the development of advanced sensing technologies (Li et al., 2019).
properties
IUPAC Name |
1-(3-chloropyridin-2-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-2-4-8(12)9-7(10)5-3-6-11-9/h3,5-6H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERPPZJKEDPSDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=CC=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropyridin-2-yl)butan-1-one |
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